molecular formula C22H14F3N3O3 B2914868 1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one CAS No. 866143-53-5

1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one

Cat. No.: B2914868
CAS No.: 866143-53-5
M. Wt: 425.367
InChI Key: HBGORJIVUCTXSL-DIBXZPPDSA-N
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Description

1-phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one is a useful research compound. Its molecular formula is C22H14F3N3O3 and its molecular weight is 425.367. The purity is usually 95%.
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Biological Activity

1-Phenyl-3-[({[3-(trifluoromethyl)anilino]carbonyl}oxy)imino]-1H-indol-2-one is a synthetic compound with a complex structure, characterized by its trifluoromethyl group and indole moiety. This compound has drawn attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and cancer therapy.

  • Molecular Formula : C22H14F3N3O3
  • Molecular Weight : 425.36 g/mol
  • CAS Number : 866143-53-5

Antidepressant Effects

Recent studies have highlighted the antidepressant-like effects of compounds similar to this compound. For instance, a related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide, exhibited significant antidepressant effects in animal models. This effect was attributed to modulation of the serotonergic system, specifically targeting the 5-HT1A and 5-HT3 receptors, which are critical in mood regulation and anxiety responses .

Anti-Cancer Potential

The indole framework is well-known for its anti-cancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis. Research indicates that derivatives of indole can interact with various cellular pathways, including those involved in cell cycle regulation and apoptosis .

Mechanistic Insights

The mechanism of action for compounds like this compound may involve:

  • Inhibition of Kinases : Many indole derivatives inhibit specific kinases involved in cancer progression.
  • Modulation of Receptor Activity : These compounds may act on neurotransmitter receptors, influencing mood and behavior.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can alter ROS levels, impacting cell survival and death pathways.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AntidepressantN-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamideSignificant antidepressant-like effect
Anti-cancerVarious indole derivativesInhibition of cancer cell proliferation
Enzyme InhibitionIndole-based compoundsModulation of kinase activity

Future Directions

Given the promising biological activities associated with this compound, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Conducting comprehensive studies in animal models to assess therapeutic efficacy and safety.
  • Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their effects at the molecular level.

Properties

IUPAC Name

[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F3N3O3/c23-22(24,25)14-7-6-8-15(13-14)26-21(30)31-27-19-17-11-4-5-12-18(17)28(20(19)29)16-9-2-1-3-10-16/h1-13H,(H,26,30)/b27-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGORJIVUCTXSL-DIBXZPPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)NC4=CC=CC(=C4)C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N/OC(=O)NC4=CC=CC(=C4)C(F)(F)F)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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